molecular formula C9H14O4 B2633493 methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate CAS No. 345216-96-8

methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate

Cat. No.: B2633493
CAS No.: 345216-96-8
M. Wt: 186.207
InChI Key: IMGDPCBVSHGKDZ-UHFFFAOYSA-N
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Description

Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C9H14O4. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is known for its unique structure, which includes an acetyl group and a carboxylate ester group, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through acetylation, where the acetyl group is introduced to the tetrahydropyran ring. The resulting product is then esterified with methanol to form the final compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale acetylation and esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets. The acetyl group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The carboxylate ester group can also be hydrolyzed to form the corresponding carboxylic acid, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 4-acetyloxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-7(10)9(8(11)12-2)3-5-13-6-4-9/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGDPCBVSHGKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCOCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a flask made of glass having an inner volume of 1000 ml and equipped with a stirring device, a thermometer, a dropping funnel and a reflux condenser were charged 143 g (1.0 mol) of 2,2′-dichloroethyl ether, 276 g (2.0 mol) of anhydrous potassium carbonate, 10 g (0.06 mol) of potassium iodide and 600 ml of N,N-dimethylformamide, and the temperature of the mixture was raised to up to 80° C. with stirring. Then, 139 g (1.2 mol) of methyl 3-oxobutanoate was gently added dropwise to the mixture, and the mixture was reacted at the same temperature for 8 hours. After completion of the reaction, 1000 ml of water was added to the reaction mixture, and the resulting mixture was extracted three times with 600 ml of ethyl acetate. The organic layers were dried over magnesium sulfate, filtered, and the filtrate was distilled under reduced pressure (125 to 127° C., 1.3 kPa) to give 95 g (Isolation yield: 50%) of 4-acetyl-4-methoxycarbonyltetrahydropyran with a purity of 98% (areal percentage by gas chromatography) as a pale yellow liquid.
Quantity
143 g
Type
reactant
Reaction Step One
Quantity
276 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
139 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Add butanoic acid, 3-oxo-, methyl ester (18.60 mL, 172.20 mmol), bis(2-chloroethyl)ether (20.20 mL, 1.0 eq), potassium carbonate (52.42 g, 2.2 eq), and sodium iodide (25.88 g, 1.0 eq) in dimethylformamide (861 mL). Heat the reaction mixture at 80° C. overnight. Cool to room temperature. Add additional potassium carbonate (23.78 g) and sodium iodide (25.88 g). Heat the reaction mixture at 80° C. for two hours, then allow the mixture to cool to room temperature. Filter through Celite® and wash with ethyl acetate. Wash the filtrate with water and brine. Dry the organics over anhydrous sodium sulfate, filter, and concentrate in vacuo to give methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (23.06 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
18.6 mL
Type
reactant
Reaction Step One
Quantity
20.2 mL
Type
reactant
Reaction Step One
Quantity
52.42 g
Type
reactant
Reaction Step One
Quantity
25.88 g
Type
reactant
Reaction Step One
Quantity
861 mL
Type
reactant
Reaction Step One
Quantity
23.78 g
Type
reactant
Reaction Step Two
Quantity
25.88 g
Type
reactant
Reaction Step Two

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